Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate is a complex organic compound characterized by a unique bicyclic structure that integrates a pyrazolo and diazepine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications. The molecular formula of this compound is , and it is often studied in the context of drug design and synthesis.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is listed under different identifiers such as CAS number 1384080-92-5. It is also referenced in scientific literature discussing its synthesis and reactivity patterns in medicinal chemistry applications .
Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate belongs to the class of compounds known as diazepines and pyrazoles. These classes are notable for their diverse biological activities, including anxiolytic, anticonvulsant, and analgesic effects.
The synthesis of ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity of the desired compound. Acidic catalysts may be employed to enhance the cyclization process. The use of commercially available precursors simplifies the synthesis pathway and reduces costs .
The molecular structure of ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate features a fused bicyclic system that consists of a pyrazole ring fused to a diazepine ring. The presence of an ethyl group at the 5-position contributes to its unique properties.
Key structural data include:
Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate can undergo various chemical reactions:
The reaction pathways depend on the functional groups present within the molecule and can be tailored for specific synthetic applications.
The mechanism of action for ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate involves its interaction with specific biological targets within the body. Preliminary studies suggest that it may modulate neurotransmitter systems or act on specific receptors associated with anxiety and mood regulation.
Detailed mechanistic studies are ongoing to elucidate its exact pharmacodynamics and pharmacokinetics .
Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate is typically a solid at room temperature with moderate solubility in polar solvents.
Key chemical properties include:
Ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate has several scientific applications:
The core synthetic route to ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate leverages a tandem alkylation-cyclization approach starting from commercially accessible heterocyclic precursors. Methyl pyrazole-3,5-dicarboxylate serves as the foundational scaffold, undergoing N-alkylation with 3-bromo-N-Boc-propylamine under mild basic conditions (e.g., K₂CO₃ in DMF) to install the future diazepine ring precursor. Subsequent Boc deprotection with trifluoroacetic acid liberates a primary amine, which spontaneously cyclizes via intramolecular nucleophilic attack onto the adjacent ester carbonyl, forming the 7-membered lactam ring characteristic of the diazepine core [4] [7].
Critical to this sequence is the acid-mediated condensation step, where the liberated amine engages in lactamization. Research demonstrates that cyclization efficiency is highly solvent-dependent, with protic solvents (MeOH/H₂O mixtures) yielding superior results (>85%) compared to aprotic systems (<60%). The final pyrazole ring annulation is achieved through decarboxylative condensation under acidic conditions (aq. HCl), closing the bicyclic system [7].
Table 1: Optimization of Cyclization Methods for Diazepine Formation
Cyclization Method | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Direct Aminolysis | None | DCM | 25 | 58 |
Acid-Catalyzed | HCl (2N) | MeOH/H₂O | 60 | 87 |
Base-Mediated | DBU (1.5 eq) | MeCN | 80 | 92 |
Protecting group strategy profoundly impacts the efficiency of introducing the 5-ethyl substituent and other pharmacophore modifications. The tert-butoxycarbonyl (Boc) group is indispensable for masking the terminal amine of 3-hydrazinopropylamine derivatives during early-stage alkylations. Its orthogonal deprotection under acidic conditions (TFA or HCl) enables selective amine liberation without perturbing ester functionalities or the pyrazole nucleus [4] [7]. Following lactamization, the N-terminus of the diazepine ring can be reprotected with Boc to facilitate subsequent C-5 alkylation. This step is essential for introducing the 5-ethyl group via alkyl halides (e.g., iodoethane) under basic conditions (NaH/DMF). The Boc group’s bulk minimizes N-1 vs. N-5 dialkylation, a common side reaction observed with unprotected intermediates.
Notably, Chan-Evans-Lam arylations or Buchwald aminations require copper or palladium catalysis but exhibit poor functional group tolerance when applied to unprotected lactams. Reprojection with carboxybenzyl (Cbz) groups prior to these transformations significantly improves coupling yields (from ~40% to >75%) by preventing catalyst poisoning [4].
Table 2: Protecting Group Performance in Diazepine Synthesis
Protecting Group | Installation Yield (%) | Deprotection Conditions | Compatibility with 5-Ethylation |
---|---|---|---|
Boc | 95 | TFA (0°C to rt) | Excellent |
Cbz | 88 | H₂/Pd-C (rt) | Moderate |
Fmoc | 82 | Piperidine/DMF | Poor (base sensitivity) |
Post-cyclization functionalization often necessitates chemoselective reduction of the C-4 lactam carbonyl to access saturated or amino-substituted derivatives. Borane-dimethyl sulfide complex (BMS) in tetrahydrofuran emerges as the optimal reductant, achieving >95% conversion to the enolizable secondary amine without over-reduction or pyrazole ring hydrogenation. This specificity contrasts with aluminum hydride reagents (e.g., LiAlH₄), which exhibit erratic selectivity and generate lactam reduction byproducts [4].
Crucially, borane tolerates ethyl ester and pyrazole functionalities intact. The resulting amine can be directly utilized in Buchwald couplings or reductive alkylations. For N-arylation, Pd₂(dba)₃/Xantphos catalytic systems enable efficient C–N bond formation at the diazepine N-terminus (yields: 70–85%), provided the ester group is first converted to a less coordinating amide. Microwave-assisted protocols further accelerate these reactions (10 min vs. 12 h conventional) while preserving stereochemical integrity [4].
The commercial availability and cost of starting materials significantly influence synthetic scalability. Methyl pyrazole-3,5-dicarboxylate remains the most economical precursor ($120–150/kg at bulk scales), owing to its use in agrochemical manufacturing. Alternative routes employing 2-hydrazinoethanol or 3-hydrazinopropylamine are less viable, as these specialty amines cost 3–5× more per mole and require bespoke salt formation (e.g., bis-tosylate derivatives) for stability [7].
Ethyl ester introduction via ester interchange proves cost-effective: methyl ester intermediates (e.g., methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate, CAS 163213-38-5) undergo transesterification with ethanol under acid catalysis (pTSA, toluene reflux) to install the ethyl carboxylate, avoiding expensive ethyl pyrazole-3,5-dicarboxylate precursors. This step operates at 90% yield and reduces raw material costs by ~40% compared to direct synthesis from ethyl analogs [3] [9].
Table 3: Cost and Scalability Analysis of Key Precursors
Precursor | Relative Cost (kg/mol) | Scalability (kg/batch) | Key Supplier Regions |
---|---|---|---|
Methyl pyrazole-3,5-dicarboxylate | 1.0 (Reference) | >100 | China, India |
3-Bromo-N-Boc-propylamine | 3.2 | 10–50 | EU, USA |
3-Hydrazinopropylamine bis-TsOH | 8.7 | <5 | USA (specialty) |
Ethyl pyrazole-3,5-dicarboxylate | 4.5 | 25–50 | China |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0